N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide is an organic compound with a complex structure that includes a cyanomethyl group, a cyclopropyl group, and a 4-methylphenyl group attached to an oxoacetamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as solvent-free reactions or the use of continuous flow reactors to ensure consistent quality and yield. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxo group to a hydroxyl group or reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, from mild room temperature conditions to more extreme temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide include other cyanoacetamide derivatives and compounds with similar functional groups, such as:
- N-(cyanomethyl)-N-phenyl-2-oxoacetamide
- N-(cyanomethyl)-N-cyclopropyl-2-oxoacetamide
- N-(cyanomethyl)-N-cyclopropyl-2-(3-methylphenyl)-2-oxoacetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of the cyclopropyl group, in particular, can influence the compound’s stability and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-2-4-11(5-3-10)13(17)14(18)16(9-8-15)12-6-7-12/h2-5,12H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZTCVTHBGXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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